4-Amino-3-chlorobenzaldehyde

Description

The exact mass of the compound 4-Amino-3-chlorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-3-chlorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-chlorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

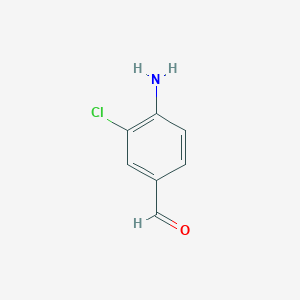

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTUAAGLCQIYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535520 | |

| Record name | 4-Amino-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93359-88-7 | |

| Record name | 4-Amino-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-3-chlorobenzaldehyde: Properties, Synthesis, and Applications

Abstract: 4-Amino-3-chlorobenzaldehyde is a substituted aromatic aldehyde that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature—possessing an aldehyde, an amino group, and a chloro substituent—offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, validated synthetic protocols, reactivity profile, and applications, with a focus on its utility for researchers and professionals in drug development.

Core Physicochemical and Structural Characteristics

4-Amino-3-chlorobenzaldehyde, with the CAS Number 42460-61-7, is a solid at room temperature.[1] The arrangement of its functional groups dictates its chemical behavior. The electron-donating amino group and the electron-withdrawing aldehyde and chloro groups create a nuanced electronic environment on the benzene ring, influencing its reactivity in subsequent synthetic transformations.

Physical and Chemical Properties

The fundamental properties of 4-Amino-3-chlorobenzaldehyde are summarized below. These values are essential for designing experimental conditions, such as selecting appropriate solvents and determining reaction temperatures.

| Property | Value | Source(s) |

| CAS Number | 42460-61-7 | [1] |

| Molecular Formula | C₇H₆ClNO | [1][2] |

| Molecular Weight | 155.58 g/mol | [2] |

| Appearance | Yellow Solid | [2] |

| Melting Point | 45 - 50 °C (113 - 122 °F) | |

| Boiling Point | 213 - 214 °C (415 - 417 °F) | |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, acetone. | [3][4] |

Structural and Spectroscopic Data

| Data Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aldehyde proton (~9.5-10.0 ppm), and distinct aromatic protons with splitting patterns influenced by their positions relative to the three different substituents. The amine protons would appear as a broad singlet. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon of the aldehyde (~190 ppm), along with multiple distinct signals for the aromatic carbons, with chemical shifts influenced by the electronic effects of the Cl, NH₂, and CHO groups.[5] |

| IR Spectroscopy | Key absorption bands would include a strong C=O stretch for the aldehyde (~1700 cm⁻¹), N-H stretching for the primary amine (~3300-3500 cm⁻¹), and C-Cl stretching in the fingerprint region.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.[6] |

Synthesis and Purification

The synthesis of 4-Amino-3-chlorobenzaldehyde requires precise control to manage the reactive functional groups. A validated and efficient method involves the selective reduction of a nitrile precursor.

Synthetic Workflow: Reduction of 4-Amino-2-chlorobenzonitrile

This protocol, adapted from patent literature, utilizes diisobutylaluminium hydride (DIBAL-H) as a reducing agent to convert the nitrile group into an aldehyde without affecting the other functional groups.[2]

Diagram: Synthesis Workflow

Sources

- 1. 4-AMINO-2-CHLORO-BENZALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Amino-2-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Chlorobenzaldehyde | 104-88-1 [chemicalbook.com]

- 4. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: 4-Amino-3-chlorobenzaldehyde

This is an in-depth technical guide on 4-Amino-3-chlorobenzaldehyde (CAS 93359-88-7) , structured for researchers and drug development professionals.[1][2]

A Critical Intermediate for Heterocyclic Drug Discovery[1][2]

Executive Summary

4-Amino-3-chlorobenzaldehyde (CAS 93359-88-7) is a high-value bifunctional intermediate widely utilized in the synthesis of complex pharmaceutical scaffolds.[1][2] Its structural uniqueness lies in the ortho-positioning of the amino (-NH₂) and chloro (-Cl) groups relative to each other, while the aldehyde (-CHO) function at the para-position to the amino group provides a versatile handle for condensation reactions.[1][2] This specific substitution pattern makes it an ideal precursor for constructing fused heterocycles such as quinolines , quinazolines , and indoles , which are prevalent in kinase inhibitors, anti-infectives, and immunomodulators.[1][2]

This guide details the synthesis, physicochemical properties, and strategic applications of 4-Amino-3-chlorobenzaldehyde, providing validated protocols and mechanistic insights for its use in modern drug discovery.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Specification |

| CAS Number | 93359-88-7 |

| IUPAC Name | 4-Amino-3-chlorobenzaldehyde |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| Appearance | Pale yellow to tan crystalline solid |

| Melting Point | 140–145 °C (Typical for this class; varies by purity) |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol, Ethyl Acetate; Insoluble in Water |

| pKa (Amino) | ~3.5–4.0 (Estimated; reduced basicity due to electron-withdrawing Cl and CHO) |

| Storage | Store at 2–8°C under inert atmosphere (Ar/N₂); Light sensitive |

Structural Analysis

The molecule features three distinct reactive centers:[1][2][3]

-

Aldehyde (C-1): Highly electrophilic, prone to nucleophilic attack (e.g., Knoevenagel condensation, reductive amination).[1][2]

-

Amino Group (C-4): Nucleophilic, but its reactivity is modulated by the electron-withdrawing aldehyde (para) and chlorine (ortho).[1][2] It serves as a key site for cyclization.[2]

-

Chlorine Atom (C-3): Provides steric bulk and lipophilicity; can participate in metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) under specific conditions, though it is less reactive than bromo- or iodo- analogs.[1][2]

Synthetic Pathways & Process Optimization

The synthesis of 4-Amino-3-chlorobenzaldehyde requires careful regiocontrol to ensure the chlorine atom is positioned ortho to the amino group.[1][2] Two primary routes are recommended based on scale and purity requirements.

Route A: Reduction of 4-Amino-3-chlorobenzonitrile (High Purity)

This is the preferred laboratory-scale method due to its high regioselectivity and yield.[1][2]

-

Precursor: 4-Amino-3-chlorobenzonitrile (CAS 21803-75-8).[1][2]

-

Mechanism: Partial reduction of the nitrile to an imine intermediate, followed by acidic hydrolysis to the aldehyde.[2]

Protocol:

-

Dissolve 4-Amino-3-chlorobenzonitrile (1.0 eq) in anhydrous THF under Argon.

-

Cool to -78°C.

-

Add DIBAL-H (1.5 eq, 1.0 M in toluene) dropwise over 30 mins.

-

Stir at -78°C for 2 hours, then allow to warm to 0°C.

-

Critical Step: Quench carefully with saturated Rochelle's salt (potassium sodium tartrate) solution to break the aluminum emulsion.[2] Stir vigorously for 2 hours until layers separate.

-

Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane:EtOAc 4:1).

Route B: Regioselective Chlorination of 4-Aminobenzaldehyde (Industrial)

Direct chlorination is cost-effective but requires optimization to minimize 3,5-dichloro byproduct formation.[1][2]

-

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).[1][2]

-

Solvent: Acetonitrile or DMF.

Optimization Note: The amino group is a strong ortho/para director. Since the para position is blocked by the aldehyde, chlorination occurs ortho to the amine.[2] However, the aldehyde is meta-directing, which reinforces the position 3 (ortho to amine) selectivity.[1][2]

Figure 1: Comparative synthetic pathways for 4-Amino-3-chlorobenzaldehyde showing Nitrile Reduction (Route A) and Direct Chlorination (Route B).[1][2]

Applications in Drug Discovery[2][9][10]

4-Amino-3-chlorobenzaldehyde is a versatile scaffold used to synthesize several classes of therapeutic agents.

4.1. Synthesis of Sphingosine-1-Phosphate (S1P) Modulators

The compound serves as a key starting material for S1P receptor agonists, which are critical in treating autoimmune diseases like Multiple Sclerosis (MS).[1][2]

-

Mechanism: The aldehyde undergoes reductive amination or condensation to link with lipophilic tails, while the amino group can be acylated to form the core pharmacophore.[2]

-

Example Workflow: Reaction with N-hydroxy-benzamidine derivatives followed by cyclization to form oxadiazole rings.

4.2. Quinoline & Quinazoline Synthesis (Friedländer Condensation)

The ortho-aminoaldehyde motif is the classic precursor for the Friedländer synthesis of quinolines, a privileged scaffold in antimalarial and anticancer drugs.[2]

-

Reaction: Condensation with ketones or β-keto esters.[1]

-

Advantage: The 3-chloro substituent in the starting material becomes the 8-chloro substituent in the quinoline product, a position known to enhance metabolic stability and lipophilicity.[1][2]

4.3. Thiazolidinedione Antidiabetics

Knoevenagel condensation of the aldehyde with 2,4-thiazolidinedione yields benzylidene derivatives with potent PPAR-γ agonist activity (antihyperlipidemic/antidiabetic).[1][2]

Figure 2: Strategic applications of 4-Amino-3-chlorobenzaldehyde in the synthesis of diverse pharmaceutical scaffolds.

Analytical Characterization

To ensure the integrity of the intermediate, the following analytical parameters should be verified:

-

¹H NMR (400 MHz, DMSO-d₆):

-

IR Spectrum (KBr):

-

Mass Spectrometry (ESI+):

Safety & Handling (SDS Summary)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2] Handle in a fume hood to avoid inhalation of dust.[2]

-

Stability: The aldehyde group is susceptible to oxidation to the carboxylic acid (4-amino-3-chlorobenzoic acid) upon prolonged exposure to air.[1][2] Store under nitrogen at 4°C.

References

-

Preparation of S1P Modulators

-

Title: Novel therapeutic compounds (S1P Receptor Agonists).[2]

- Source: US Patent Applic

- URL

-

-

Synthesis of Isoxazole Analgesics

-

Antihyperlipidemic Applications

-

General Synthesis of Amino-Halobenzaldehydes

Sources

- 1. Oxycarboxin (CAS 5259-88-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. US20090069288A1 - Novel therapeutic compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. sarpublication.com [sarpublication.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthetic routes to prepare 4-Amino-3-chlorobenzaldehyde derivatives

Application Note & Protocol Guide | Doc ID: AN-SYN-42460 | Version 2.1

Abstract

4-Amino-3-chlorobenzaldehyde (CAS 42460-61-7) is a critical pharmacophore intermediate used extensively in the synthesis of kinase inhibitors, antifungals, and antineoplastic agents. Its structural core—an aniline moiety ortho-substituted with chlorine and para-substituted with an aldehyde—presents a specific synthetic challenge: installing the aldehyde functionality while preserving the oxidation-sensitive amine, or conversely, chlorinating the ring with high regiochemical fidelity. This guide outlines three validated synthetic routes, prioritizing regioselectivity, scalability, and atom economy.

Retrosynthetic Analysis & Strategy

The synthesis of 4-Amino-3-chlorobenzaldehyde can be approached via three primary disconnections. The choice of route depends heavily on starting material availability and the scale of production.

Strategic Disconnections

-

Electrophilic Aromatic Substitution (EAS): Direct chlorination of 4-aminobenzaldehyde. This relies on the synergistic directing effects of the amino group (ortho/para director) and the aldehyde (meta director).

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group (fluoride) at the 4-position by ammonia.

-

Functional Group Interconversion (FGI): Controlled reduction of a nitrile precursor.

Figure 1: Retrosynthetic map showing the three primary access routes to the target scaffold.

Route A: Regioselective Chlorination (Preferred)

Mechanism: Electrophilic Aromatic Substitution (EAS) Applicability: High-throughput medicinal chemistry; Scale-up (Gram to Kilogram).

This is the most direct route. The amino group (

Reagent Choice: N-Chlorosuccinimide (NCS) is preferred over chlorine gas (

Experimental Protocol A

Materials:

-

4-Aminobenzaldehyde (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.05 eq)

-

Acetonitrile (ACN) (10 mL/g substrate)

-

Water (for workup)

Step-by-Step Procedure:

-

Dissolution: Charge a round-bottom flask with 4-aminobenzaldehyde and Acetonitrile. Stir until fully dissolved.

-

Temperature Control: Cool the solution to 0–5°C using an ice bath. Note: Cooling is critical to suppress the formation of 3,5-dichloro byproducts.

-

Addition: Add NCS portion-wise over 30 minutes. Do not dump all at once; an exotherm may occur.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile.

-

Pour the residue into ice-cold water (10x volume). The product typically precipitates as a solid.

-

Filter the precipitate and wash with cold water to remove succinimide byproduct.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>98%) is required.

Route B: Nucleophilic Aromatic Substitution (SNAr)

Mechanism: SNAr Displacement

Applicability: When 4-aminobenzaldehyde is unavailable or when introducing isotopically labeled nitrogen (

The aldehyde group at the 1-position acts as an electron-withdrawing group (EWG), activating the 4-position for nucleophilic attack. Fluorine is the best leaving group for SNAr in this context due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.

Experimental Protocol B

Materials:

-

3-Chloro-4-fluorobenzaldehyde (1.0 eq)

-

Ammonium Hydroxide (28-30%

in -

DMSO (Dimethyl sulfoxide) (5 mL/g)

Step-by-Step Procedure:

-

Setup: Use a pressure vessel (sealed tube) or an autoclave for this reaction, as ammonia gas will evolve upon heating.

-

Charging: Dissolve 3-chloro-4-fluorobenzaldehyde in DMSO. Add the ammonia source.

-

Reaction: Seal the vessel and heat to 80–100°C for 12–16 hours.

-

Caution: High pressure. Use a blast shield.

-

-

Monitoring: Check for the disappearance of the fluoro-starting material by HPLC.

-

Workup:

-

Cool the vessel to room temperature and carefully vent residual pressure.

-

Pour the reaction mixture into crushed ice. The hydrophobic product should precipitate.

-

Extract with Ethyl Acetate (3x) if precipitation is poor.

-

Wash organic layers with brine to remove DMSO.

-

-

Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Route C: Nitrile Reduction (Stephen Reduction Variant)

Mechanism: Partial Reduction Applicability: Industrial scale where nitrile precursors are cheaper; avoids handling unstable amino-aldehydes during early steps.

Reducing a nitrile (

Experimental Protocol C

Materials:

-

4-Amino-3-chlorobenzonitrile (1.0 eq)

-

Raney Nickel (aqueous slurry, 50% w/w relative to substrate)

-

Formic Acid (75% aqueous solution) (10-15 volumes)

Step-by-Step Procedure:

-

Activation: Wash the Raney Nickel slurry with water (3x) and then with the reaction solvent (Formic acid) to remove alkali stabilizers. Safety: Raney Ni is pyrophoric when dry. Keep wet at all times.

-

Reaction: Suspend the nitrile and washed Raney Ni in 75% Formic Acid.

-

Heating: Heat the mixture to reflux (approx. 100°C) for 1–3 hours.

-

Mechanism Check: The nitrile is reduced to the imine, which hydrolyzes in situ to the aldehyde.

-

Workup:

-

Cool to room temperature.

-

Filter through a Celite pad to remove the catalyst. Keep the catalyst wet and dispose of in a dedicated waste container.

-

Dilute the filtrate with water and neutralize carefully with saturated

or -

Extract the product with Dichloromethane (DCM).

-

-

Isolation: Dry over

and concentrate.

Comparative Analysis & Decision Matrix

| Feature | Route A: Chlorination | Route B: SNAr | Route C: Nitrile Red. |

| Starting Material Cost | Low (4-Aminobenzaldehyde) | High (3-Cl-4-F-benzaldehyde) | Medium |

| Step Count | 1 Step | 1 Step | 1 Step |

| Scalability | High | Medium (Pressure limit) | High |

| Safety Profile | Moderate (NCS is an irritant) | Low (High Pressure, Ammonia) | Low (Pyrophoric Ni) |

| Regioselectivity | >95% (Synergistic) | 100% (Pre-defined) | 100% (Pre-defined) |

| Yield (Typical) | 85-92% | 70-80% | 60-75% |

Recommendation:

-

For Research/Discovery (mg to g scale) : Use Route A . It is the fastest, requires standard glassware, and uses cheap reagents.

-

For Process Development (kg scale) : Evaluate Route A first. If regioselectivity issues arise (e.g., di-chlorination), switch to Route C as the nitrile precursor is robust and the chemistry is highly reproducible.

Process Workflow Diagram (Route A)

Figure 2: Operational workflow for the direct chlorination of 4-aminobenzaldehyde using NCS.

References

-

PubChem Compound Summary. "4-Amino-3-chlorobenzaldehyde (CID 2759939)." National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2759939]([Link]

Application Notes & Protocols: The Strategic Use of 4-Amino-3-chlorobenzaldehyde in Modern Heterocyclic Synthesis

Introduction: A Versatile Building Block for High-Value Heterocycles

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Amino-3-chlorobenzaldehyde is a quintessential example of a highly versatile and functionalized aromatic precursor. Its structure, featuring an aldehyde, a primary amine, and a chloro substituent on a benzene ring, offers a unique combination of reactive sites. The ortho-relationship between the amine and aldehyde groups is particularly conducive to a variety of cyclization reactions, making it an invaluable synthon for the synthesis of numerous nitrogen-containing heterocyclic compounds.

The presence of the electron-donating amino group and the electron-withdrawing chloro group modulates the reactivity of the aromatic ring and the aldehyde, providing a handle for further functionalization. This unique electronic profile allows for regioselective reactions, which are critical in the development of pharmaceutical agents and functional materials. This guide provides an in-depth exploration of the application of 4-Amino-3-chlorobenzaldehyde in the synthesis of key heterocyclic scaffolds, including detailed mechanistic insights and field-proven laboratory protocols.

Part 1: Synthesis of 7-Chloroquinoline Scaffolds via Friedländer Annulation

The synthesis of quinolines remains a cornerstone of heterocyclic chemistry due to their prevalence in biologically active compounds, including antimalarial and anticancer agents.[1] The Friedländer synthesis is a powerful and direct method for constructing the quinoline core, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] 4-Amino-3-chlorobenzaldehyde serves as an ideal substrate for this reaction, reliably yielding 7-chloroquinoline derivatives.

Mechanistic Rationale

The reaction can be catalyzed by either acids or bases. Under acidic conditions, the mechanism is initiated by the protonation of the carbonyl group of the active methylene compound, facilitating an aldol-type condensation with the 2-aminoaryl aldehyde. The subsequent steps involve an intramolecular cyclization via Schiff base formation, followed by a dehydration step that leads to the aromatic quinoline ring system. The chloro-substituent at the 7-position is carried through the reaction sequence, providing a strategic point for subsequent cross-coupling reactions if desired.

Experimental Protocol: Synthesis of Ethyl 7-chloro-2-methylquinoline-3-carboxylate

This protocol details a typical acid-catalyzed Friedländer reaction.

Materials:

-

4-Amino-3-chlorobenzaldehyde (1.0 mmol, 155.6 mg)

-

Ethyl acetoacetate (1.2 mmol, 156.2 mg, 153 µL)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 19.0 mg)

-

Ethanol (5 mL)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Amino-3-chlorobenzaldehyde, ethanol, and ethyl acetoacetate.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add the catalyst, p-Toluenesulfonic acid monohydrate, to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system. The disappearance of the starting aldehyde spot indicates reaction completion.

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form.

-

If necessary, cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol (2 x 2 mL).

-

Dry the product under vacuum to yield ethyl 7-chloro-2-methylquinoline-3-carboxylate as a solid.

-

Further purification can be achieved by recrystallization from ethanol if required.

| Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Ethyl acetoacetate | p-TsOH | Ethanol | 4 | ~85-95 | [2] |

| Acetylacetone | L-proline | DMF | 6 | ~80-90 | [4] |

| Dimedone | Methylene Blue/Vis Light | Ethanol | 2 | ~92 | [4] |

| Cyclohexanone | Iodine | Methanol | 8 | ~75-85 | [2] |

Part 2: Synthesis of 7-Chloroquinazoline Derivatives

Quinazolines and their oxidized counterparts, quinazolinones, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[5] 4-Amino-3-chlorobenzaldehyde can be readily converted into 7-chloroquinazolines through condensation with a suitable nitrogen source, often in the presence of an oxidant.

Mechanistic Rationale

A common and efficient method involves the reaction of the 2-aminobenzaldehyde with an amine (such as benzylamine) or an amide, catalyzed by molecular iodine. The reaction proceeds through the initial formation of a Schiff base between the aldehyde and the amine. Molecular iodine then facilitates an oxidative C-H amination at the benzylic position (if using a benzylamine) or activates the subsequent cyclization and aromatization steps, leading to the formation of the stable quinazoline ring. Oxygen often serves as the terminal oxidant in these catalytic cycles.[6]

Experimental Protocol: Synthesis of 2-Aryl-7-chloroquinazoline

This protocol describes an iodine-catalyzed synthesis of a quinazoline derivative.

Materials:

-

4-Amino-3-chlorobenzaldehyde (1.0 mmol, 155.6 mg)

-

Benzylamine (1.1 mmol, 117.9 mg, 120 µL)

-

Iodine (I₂) (0.2 mmol, 50.8 mg)

-

Dimethyl sulfoxide (DMSO) (3 mL)

Procedure:

-

In a sealed reaction vial containing a magnetic stir bar, combine 4-Amino-3-chlorobenzaldehyde, benzylamine, and iodine in DMSO.

-

Seal the vial and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 8-12 hours. The reaction is typically accompanied by a color change.

-

Monitor the reaction by TLC [hexane:ethyl acetate (4:1)] until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine. Stir for 10 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-phenyl-7-chloroquinazoline.

| Nitrogen Source | Catalyst/Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |

| Benzylamine | I₂ / O₂ (air) | DMSO | 100 | ~70-85 | [6] |

| Ammonium Acetate | FeCl₃ | Ethanol | Reflux | ~65-75 | [5] |

| Formamide | N/A | N/A | 160 | ~60-70 | [7] |

| Amidine HCl | CuI | DMF | 110 | ~75-88 | [5] |

Part 3: Multi-Step Synthesis of 7-Chloro-1,4-Benzodiazepine Scaffolds

Benzodiazepines are a critically important class of psychoactive drugs, valued for their anxiolytic, sedative, and anticonvulsant properties.[8] The most common synthetic routes to 1,4-benzodiazepines start from 2-aminobenzophenones.[9] While not a direct cyclization, 4-Amino-3-chlorobenzaldehyde is an excellent precursor to the required 2-amino-5-chlorobenzophenone intermediate, which can then be cyclized to form the desired seven-membered ring.

Synthetic Strategy: A Two-Step Protocol

The strategy involves two distinct stages:

-

Grignard Addition and Oxidation: The aldehyde group of 4-Amino-3-chlorobenzaldehyde is reacted with a Grignard reagent (e.g., phenylmagnesium bromide) to form a secondary alcohol. This intermediate is then oxidized (e.g., using manganese dioxide, MnO₂) to the corresponding 2-amino-5-chlorobenzophenone.

-

Cyclocondensation: The resulting aminobenzophenone is condensed with an amino acid ester, typically glycine ethyl ester hydrochloride, in the presence of a base like pyridine to construct the 1,4-diazepine-2-one ring system.

Experimental Protocol: Synthesis of 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Step A: Synthesis of 2-Amino-5-chlorobenzophenone

-

Grignard Reaction: Dissolve 4-Amino-3-chlorobenzaldehyde (10 mmol) in 50 mL of anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add phenylmagnesium bromide (1.0 M solution in THF, 12 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Work-up: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Oxidation: Dissolve the crude alcohol intermediate in 100 mL of dichloromethane. Add activated manganese dioxide (MnO₂, 50 mmol, ~5 eq.) in one portion. Stir the resulting black suspension vigorously at room temperature for 12-24 hours, monitoring by TLC.

-

Purification: Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with dichloromethane. Concentrate the filtrate to yield the crude 2-amino-5-chlorobenzophenone, which can be purified by column chromatography (hexane:ethyl acetate gradient).

Step B: Cyclocondensation to form the Benzodiazepine

-

Reaction Setup: In a 100 mL round-bottom flask, combine 2-amino-5-chlorobenzophenone (5 mmol), glycine ethyl ester hydrochloride (7.5 mmol), and 30 mL of pyridine.

-

Heating: Heat the mixture to reflux (approximately 115 °C) for 24 hours.

-

Work-up: Cool the reaction mixture and pour it into 100 mL of ice-water. A precipitate will form. Stir for 30 minutes.

-

Isolation: Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Purification: Recrystallize the crude solid from ethanol to yield the pure 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Conclusion

4-Amino-3-chlorobenzaldehyde has proven to be a remarkably effective and strategic precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its inherent functionality allows for direct and efficient entry into quinoline, quinazoline, and, via a reliable two-step process, benzodiazepine core structures. The protocols and mechanistic discussions provided herein demonstrate the causality behind the experimental choices and offer a robust framework for researchers in synthetic chemistry and drug development to leverage this versatile building block in their own research endeavors.

References

- Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

-

SpringerLink. (n.d.). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Retrieved from [Link]

-

MDPI. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Quinazolinone synthesis. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness. Retrieved from [Link]

-

PMC. (2023). Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

PMC. (n.d.). The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

-

Journal of Islamic Pharmacy. (n.d.). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Retrieved from [Link]

-

Sciencemadness.org. (2008). Facile and Efficient One-Pot Protocol for Synthesis of 5-Phenyl-1,4-benzodiazepine-2-one Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of 4-chlorobenzaldehyde with 2-aminothio- phenol in various solvents and under neat conditions. Retrieved from [Link]

-

Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

-

RSC Publishing. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Retrieved from [Link]

-

Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

-

PMC. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

-

YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

-

Prospects in Pharmaceutical Sciences. (2024). the methods of synthesis of 2-aminobenzophenones. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-amino-4-carboxamido-pyrazoles.

-

ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline.... Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-chlorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-chlorobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Model reaction for the synthesis of benzodiazepine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

MDPI. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]

-

YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline synthesis [organic-chemistry.org]

- 7. Quinazolinone synthesis [organic-chemistry.org]

- 8. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prospects.wum.edu.pl [prospects.wum.edu.pl]

Application Notes & Protocols: Derivatization of Primary Amines using 4-Amino-3-chlorobenzaldehyde

Abstract

The derivatization of primary amines is a cornerstone technique in analytical chemistry and synthetic applications, pivotal for enhancing detectability and modifying physicochemical properties. This guide provides a comprehensive overview and detailed protocols for the derivatization of primary amines using 4-Amino-3-chlorobenzaldehyde. This reagent facilitates the formation of a Schiff base, a stable imine derivative, which incorporates a chromophoric aromatic ring, thereby enabling straightforward spectrophotometric or chromatographic analysis. We will explore the underlying reaction mechanism, provide step-by-step protocols for both synthetic and analytical-scale applications, and discuss the critical parameters that ensure reproducible and accurate results. This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile derivatization strategy.

Introduction: The Rationale for Derivatization

Primary amines are ubiquitous in biological systems and pharmaceutical compounds. However, their direct analysis can be challenging due to high polarity, low volatility, and often, the lack of a strong chromophore for UV-Vis or fluorescence detection.[1] Derivatization is a chemical modification process that converts these amines into derivatives with more favorable analytical characteristics.[1][2]

The reaction of a primary amine with an aldehyde, such as 4-Amino-3-chlorobenzaldehyde, forms a Schiff base (or imine). This transformation is highly valuable for several reasons:

-

Enhanced Detectability: The benzaldehyde moiety introduces a UV-active aromatic ring, allowing for sensitive detection using HPLC with a UV detector.

-

Improved Chromatographic Behavior: Derivatization increases the hydrophobicity and molecular weight of the analyte, leading to better retention and peak shape in reversed-phase chromatography.[1]

-

Structural Elucidation: The formation of a stable derivative provides a means for confirming the presence of primary amine groups in a molecule of interest through techniques like mass spectrometry.

4-Amino-3-chlorobenzaldehyde is a particularly interesting reagent. The presence of the chloro- and amino- substituents on the aromatic ring can modulate the electronic properties of the resulting Schiff base, potentially influencing its stability and spectroscopic properties.

The Reaction Mechanism: Schiff Base Formation

The condensation reaction between a primary amine (R-NH₂) and an aldehyde to form an imine is a well-understood, reversible, acid-catalyzed process.[3][4] The reaction proceeds through a multi-step mechanism involving nucleophilic addition followed by dehydration.

The overall reaction is as follows:

R-NH₂ (Primary Amine) + O=CH-Ar (Aldehyde) ⇌ R-N=CH-Ar (Schiff Base) + H₂O

The mechanism can be broken down into the following key stages, often requiring careful pH control for optimal reaction rates.[3]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the 4-Amino-3-chlorobenzaldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine.[5]

-

Acid Catalysis & Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst (e.g., a trace of acetic acid), converting it into a good leaving group (-OH₂⁺).

-

Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a C=N double bond and resulting in a positively charged iminium ion.

-

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen to yield the final, neutral Schiff base product.

Below is a diagram illustrating this mechanistic pathway.

Caption: Mechanism of Schiff base formation between a primary amine and an aldehyde.

Experimental Protocols

The following protocols provide detailed methodologies for both the synthesis and analytical derivatization of primary amines.

Protocol 1: Preparative Synthesis of a Schiff Base Derivative

This protocol is designed for synthesizing and isolating a Schiff base on a laboratory scale, for instance, as an intermediate in a larger synthetic route or for detailed characterization.

Materials & Reagents:

-

Primary amine of interest

-

4-Amino-3-chlorobenzaldehyde

-

Absolute Ethanol (EtOH)

-

Glacial Acetic Acid (catalyst)

-

Reaction flask (round-bottom) with reflux condenser

-

Stirring plate and magnetic stir bar

-

Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber, UV lamp)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the primary amine in a minimal amount of absolute ethanol. In a separate beaker, dissolve 1.0 equivalent of 4-Amino-3-chlorobenzaldehyde in absolute ethanol.

-

Expert Insight: Using equimolar amounts of reactants maximizes yield and minimizes the need for extensive purification to remove unreacted starting materials. Ethanol is a common solvent as it effectively dissolves both reactants and the resulting product often precipitates upon cooling.[6]

-

-

Reaction Setup: While stirring the amine solution, add the aldehyde solution dropwise. After complete addition, add 2-3 drops of glacial acetic acid to the mixture.[7]

-

Expert Insight: The acid catalyzes the dehydration of the carbinolamine intermediate, which is often the rate-limiting step of the reaction.[4] Adding the catalyst after mixing the reactants prevents unwanted side reactions.

-

-

Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 80°C for ethanol) with continuous stirring.[5]

-

Reaction Monitoring: Monitor the progress of the reaction using TLC. A typical mobile phase would be a mixture of hexane and ethyl acetate. Spot the starting amine, aldehyde, and the reaction mixture. The reaction is complete when the starting material spots have disappeared and a new, single product spot is observed. Reaction times typically range from 2 to 6 hours.[7]

-

Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature, followed by cooling in an ice bath. The Schiff base product will often precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any soluble impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

-

Characterization: Dry the purified product under vacuum. Characterize its structure and confirm its purity using methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Pre-Column Derivatization for HPLC Analysis

This protocol is optimized for the rapid and reproducible derivatization of small amounts of a primary amine in a sample prior to analysis by High-Performance Liquid Chromatography (HPLC).

Materials & Reagents:

-

Sample containing the primary amine

-

Derivatization Reagent Solution: A solution of 4-Amino-3-chlorobenzaldehyde in acetonitrile (e.g., 10 mg/mL).

-

Acid Catalyst Solution: A dilute solution of acetic acid in acetonitrile.

-

Reaction vials (e.g., 1.5 mL autosampler vials with PTFE-lined caps)

-

Heating block or oven

-

HPLC system with a UV or DAD detector and a C18 reversed-phase column

Procedure:

-

Sample Preparation: Prepare a solution of the sample containing the primary amine in a suitable solvent (e.g., acetonitrile or a buffer solution). If the sample is in an aqueous buffer, ensure the pH is slightly acidic to neutral (pH 5-7) for optimal reaction.[3]

-

Reagent Addition: In a reaction vial, combine 100 µL of the sample solution with 100 µL of the 4-Amino-3-chlorobenzaldehyde derivatization reagent solution. Add 10 µL of the acid catalyst solution.

-

Expert Insight: A significant molar excess of the derivatization reagent is used to drive the reaction to completion and ensure that all amine molecules are derivatized, which is critical for accurate quantification.

-

-

Reaction: Tightly cap the vial and heat it at 60-70°C for 15-30 minutes in a heating block.[1]

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The sample is now ready for injection into the HPLC system. Inject an appropriate volume (e.g., 5-20 µL) onto the C18 column.

-

Expert Insight: Direct injection after cooling is often possible. If the sample matrix is complex, a solid-phase extraction (SPE) step may be necessary after derivatization to clean up the sample and concentrate the derivative.

-

Experimental Workflow and Data Interpretation

The overall process from sample preparation to data analysis follows a logical sequence.

Caption: General workflow for the HPLC analysis of primary amines via derivatization.

Expected Results & Troubleshooting

Successful derivatization can be confirmed by several analytical techniques. The table below summarizes key spectral changes expected upon the formation of the Schiff base.

| Analytical Technique | Observation in Starting Material (Amine + Aldehyde) | Expected Observation in Product (Schiff Base) |

| FT-IR Spectroscopy | Strong C=O stretch from aldehyde (~1700 cm⁻¹). N-H stretches from primary amine (~3300-3500 cm⁻¹). | Disappearance of C=O and N-H stretches. Appearance of a strong C=N (imine) stretch (~1625-1650 cm⁻¹).[5][8] |

| ¹H NMR Spectroscopy | Aldehyde proton signal (-CHO) at ~9-10 ppm. Amine protons (-NH₂) signal (variable). | Disappearance of the aldehyde proton. Appearance of an imine proton (-CH=N-) signal at ~8-9 ppm.[5] |

| HPLC-UV | Two separate peaks for the amine (if UV-active) and the aldehyde. | A single, more retained peak for the Schiff base derivative with a strong UV absorbance. |

Troubleshooting:

-

Incomplete Reaction: If starting materials are observed post-reaction, consider increasing the reaction time, temperature, or the amount of catalyst. Ensure reagents are pure and solvents are anhydrous for preparative scale work.

-

Side Products: The amino group on the 4-Amino-3-chlorobenzaldehyde ring could potentially lead to self-condensation under harsh conditions. Using mild conditions and controlled stoichiometry is key to preventing this.

Conclusion

The derivatization of primary amines with 4-Amino-3-chlorobenzaldehyde is a robust and effective method for both synthetic and analytical purposes. The formation of a stable, UV-active Schiff base allows for enhanced detection and improved chromatographic performance, making it an invaluable tool for researchers in pharmaceutical development and bioanalysis. The protocols provided herein, grounded in established chemical principles, offer a reliable foundation for the successful implementation of this derivatization strategy.

References

-

Aksjonova, K., Belyakov, S., Liepinsh, E., Boman, A., Lundstedt, T., & Lek, P. (n.d.). Functionalization of 3-Chlorobenzaldehyde. ResearchGate. Available at: [Link]

-

Singh, P., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Available at: [Link]

-

Singh, P., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Available at: [Link]

-

ER Publications. (2013). Schiff Base Synthesis, Characterization, and Bioactivity. Available at: [Link]

-

Int. J. Cur. Res. Chem. Pharm. Sci. (2019). Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base. ijcrcps. Available at: [Link]

-

Kaharudin, N. N. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT STUDIES OF SCHIFF BASES DERIVED FROM 4-CHLOROBENZALDEHYDE. Final Year Project Report. Available at: [Link]

-

Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Available at: [Link]

-

Laczkovits, B., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. PubMed. Available at: [Link]

-

Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]

-

Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

-

Organic Chemistry Tutor. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. Available at: [Link]

-

Jeon, M., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ijcrcps.com [ijcrcps.com]

- 6. erpublications.com [erpublications.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ir.uitm.edu.my [ir.uitm.edu.my]

Experimental procedure for Schiff base formation with 4-Amino-3-chlorobenzaldehyde

Application Note: High-Fidelity Synthesis of Schiff Bases using 4-Amino-3-chlorobenzaldehyde

Executive Summary

This technical guide outlines the optimized experimental procedures for synthesizing Schiff bases (imines/azomethines) utilizing 4-Amino-3-chlorobenzaldehyde . This molecule presents a unique synthetic challenge due to its "Janus-faced" bifunctionality: it possesses both a nucleophilic amine and an electrophilic aldehyde, creating an inherent risk of self-polymerization (oligomerization). Furthermore, the electronic competition between the electron-donating amino group (resonance) and the electron-withdrawing chlorine atom (induction) dictates specific catalytic requirements. This protocol addresses these variables to maximize yield and purity.

Critical Reactant Analysis

Before commencing, researchers must understand the electronic environment of the substrate to select the correct protocol.

| Feature | Chemical Effect | Synthetic Implication |

| 4-Amino Group (-NH₂) | Strong Resonance Donor (+M) | Deactivates the Aldehyde: Pushes electron density into the ring and carbonyl carbon, making the aldehyde less electrophilic. Requires acid catalysis to activate. |

| 3-Chloro Group (-Cl) | Inductive Withdrawer (-I) | Modulates Reactivity: Slightly counteracts the amino group's deactivation but introduces steric bulk ortho to the amine. |

| Bifunctionality | A-B Monomer System | Polymerization Risk: The molecule can react with itself (Head-to-Tail) to form poly-Schiff bases. |

CRITICAL WARNING - ISOMER IDENTITY: Ensure you possess 4-Amino-3-chlorobenzaldehyde (Amino para to aldehyde, Chloro meta to aldehyde). Do not confuse with the more common commercial isomer 3-Amino-4-chlorobenzaldehyde (CAS 77740-83-1). Verify structure via NMR if the CAS number is ambiguous on the supplier label.

Experimental Protocols

Protocol A: Using 4-Amino-3-chlorobenzaldehyde as the Carbonyl Component

Target: Reaction with an external primary amine (R-NH₂).

Rationale: Since the aldehyde is electronically deactivated by the p-amino group, this reaction requires acid catalysis and equilibrium driving (water removal).

Reagents:

-

4-Amino-3-chlorobenzaldehyde (1.0 equiv)

-

Primary Amine (e.g., Aniline derivative) (1.0 - 1.1 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Use Toluene with Dean-Stark trap for stubborn cases.

-

Catalyst: Glacial Acetic Acid (AcOH) (2-3 drops per mmol).

Step-by-Step Procedure:

-

Preparation of Electrophile: Dissolve 4-Amino-3-chlorobenzaldehyde (1.0 mmol, ~155 mg) in 10 mL of absolute ethanol in a round-bottom flask (RBF). Gentle heating (40°C) may be required for complete dissolution.

-

Activation: Add Glacial Acetic Acid (2-3 drops). Stir for 5 minutes to protonate the carbonyl oxygen, increasing electrophilicity.

-

Addition: Add the primary amine (1.0 mmol) slowly. If the amine is solid, dissolve it in minimal ethanol first.

-

Reflux: Attach a condenser and reflux the mixture at 80°C for 4–6 hours .

-

Monitoring: Check TLC every hour (Eluent: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.

-

-

Isolation:

-

Scenario 1 (Precipitate forms): Cool to room temperature, then to 0°C. Filter the solid, wash with cold ethanol.

-

Scenario 2 (No precipitate): Evaporate solvent to 1/3 volume using a rotary evaporator. Pour into crushed ice/water mixture to induce precipitation.

-

-

Purification: Recrystallize from hot Ethanol/Water (9:1) or Methanol.[1]

Protocol B: Using 4-Amino-3-chlorobenzaldehyde as the Amine Component

Target: Reaction with an external Aldehyde/Ketone.

Rationale: The 3-chloro group is ortho to the amine, creating steric hindrance and reducing nucleophilicity via induction. Stronger conditions or more reactive aldehyde partners (e.g., nitrobenzaldehydes) are preferred.

Step-by-Step Procedure:

-

Dissolution: Dissolve the external aldehyde (1.0 equiv) in Ethanol.

-

Catalyst: Add 2-3 drops of Glacial Acetic Acid.

-

Addition: Add 4-Amino-3-chlorobenzaldehyde (1.0 equiv).

-

Reaction: Reflux for 3–5 hours.

-

Note: If reacting with a ketone, extend reflux to 12+ hours or use a Dean-Stark apparatus with Toluene to remove water azeotropically.

-

Mechanistic Visualization

The following diagram illustrates the acid-catalyzed pathway, highlighting the critical dehydration step which is often the rate-determining step for deactivated aldehydes.

Caption: Figure 1. Acid-catalyzed mechanism for Schiff base formation. Note the reversibility; water removal drives the reaction to the right.

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Oiling Out | Product separates as a sticky oil instead of crystals. | Trituration: Decant solvent, add cold Hexane or Diethyl Ether, and scratch the flask wall with a glass rod to induce nucleation. |

| Low Yield | Equilibrium favors reactants (Hydrolysis). | Water Removal: Switch solvent to Toluene and use a Dean-Stark trap to physically remove water. Add molecular sieves (4Å) to the reaction flask. |

| Multiple Spots on TLC | Self-polymerization of 4-Amino-3-chlorobenzaldehyde. | Order of Addition: Ensure the external partner is in excess (1.2 equiv) and fully dissolved before adding the 4-Amino-3-chlorobenzaldehyde. |

| No Reaction | Deactivated aldehyde is too stable. | Catalyst Switch: Switch from Acetic Acid to p-Toluenesulfonic acid (pTSA) (1-2 mol%). |

Workflow Diagram

Caption: Figure 2. Standard operational workflow for the synthesis and purification of the target Schiff base.

References

-

Schiff, H. (1864). "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119.

-

Qin, W., et al. (2013). "A Review on the Synthesis and Applications of Schiff Bases." Current Organic Chemistry. (General mechanism grounding).

-

PubChem Compound Summary. (2023). "3-Amino-4-chlorobenzaldehyde" (Isomer Comparison).[2] National Center for Biotechnology Information.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic principles of imine formation).

-

BenchChem Protocols. (2025). "Application Notes for Synthesis of Schiff Bases Using Chlorobenzaldehydes." (General reaction conditions for halogenated benzaldehydes).

Sources

Thin Layer Chromatography (TLC) protocol for monitoring reactions

Application Note: High-Fidelity Reaction Monitoring via Thin Layer Chromatography (TLC)

Abstract & Strategic Value

In the high-stakes environment of drug discovery, Thin Layer Chromatography (TLC) is often dismissed as a rudimentary "dip-and-look" technique. This is a critical error. When executed with rigor, TLC is a semi-quantitative, high-throughput diagnostic tool that rivals HPLC for immediate reaction feedback. This protocol elevates TLC from a basic check to a self-validating analytical system , capable of detecting trace impurities, confirming consumption of starting materials (SM), and identifying matrix interference before a reaction is even quenched.

Mechanistic Principle

TLC operates on the principle of differential partitioning . Analytes compete for binding sites between a polar stationary phase (typically Silica Gel 60, containing acidic Si-OH silanol groups) and a mobile liquid phase.

-

Metric: Retention Factor (

) -

The Sweet Spot: An

between 0.3 and 0.7 is mandatory for reliable separation. Below 0.3, diffusion forces dominate (broad spots); above 0.7, the compound travels with the solvent front, masking co-eluting impurities.

Materials & Preparation

To ensure reproducibility, eliminate variables associated with "lab lore."

-

Stationary Phase: Silica Gel 60

on Aluminum or Glass backing.-

Why:

contains a fluorescent indicator (zinc silicate) that glows green at 254 nm. UV-active compounds quench this fluorescence, appearing as dark spots.

-

-

Capillaries: Micropipettes drawn to <0.5 mm ID.

-

Why: Large spots lead to "tailing" and overlapping. The spot diameter at the origin must be <2 mm.[2]

-

-

Elution Chamber: A beaker with a lid is insufficient. Use a dedicated chamber with a filter paper wick .

-

Why: The wick saturates the headspace with solvent vapor. Without it, solvent evaporates from the plate surface as it rises, causing the "edge effect" (smiling solvent front) and inconsistent

values.

-

Core Protocol: The Self-Validating "Co-Spot" System

CRITICAL: Never run a reaction TLC with just two lanes (SM and Reaction Mixture). This fails to account for matrix effects where the reaction solvent or byproducts alter the

Workflow Diagram

Caption: The Co-Spot workflow ensures that shifts in

Step-by-Step Methodology

-

Baseline Marking: Draw a pencil line 1.0 cm from the bottom.[3] Never use pen; ink is soluble in organic solvents.

-

Lane Assignment:

-

Lane 1 (SM): Spot pure Starting Material dissolved in the elution solvent.

-

Lane 2 (Co-Spot): Spot SM first, let it dry, then spot the Reaction Mixture (RM) directly on top.

-

Lane 3 (RM): Spot the Reaction Mixture.

-

-

Dilution Check: The RM is likely too concentrated. Dilute a 5 µL aliquot into 200 µL of EtOAc/DCM in a separate vial before spotting.

-

Elution: Place in the saturated chamber. Solvent level must be below the baseline. Run until the solvent front is 1 cm from the top.

-

Analysis:

-

If Lane 2 shows two distinct spots, the product and SM have different

values. -

If Lane 2 shows one blob but Lane 1 and 3 look slightly different, you have co-elution. Change the solvent system.

-

Visualization & Staining: Seeing the Invisible

UV (254 nm) is non-destructive but limited to conjugated systems. Chemical stains provide universal or functional-group-specific detection.

Table 1: High-Contrast Stain Formulations

| Stain | Target Functionality | Preparation Recipe | Activation |

| p-Anisaldehyde | Universal (Nucleophiles, Carbonyls) | 135 mL EtOH + 5 mL H₂SO₄ + 1.5 mL AcOH + 3.7 mL p-Anisaldehyde.[4][5][6] | Heat gun (200°C) until spots appear (Pink/Blue). |

| KMnO₄ | Alkenes, Alkynes, Alcohols (Oxidizable) | 1.5 g KMnO₄ + 10 g K₂CO₃ + 1.25 mL 10% NaOH + 200 mL H₂O.[5] | Mild heat or air dry.[7] Yellow spots on purple. |

| Ninhydrin | Amines (Primary/Secondary) | 1.5 g Ninhydrin + 100 mL n-Butanol + 3 mL AcOH.[5] | Heat until red/purple spots appear. |

| Phosphomolybdic Acid (PMA) | Universal (Lipids, Steroids) | 10 g PMA in 100 mL Ethanol.[5] | Strong heat.[6] Dark green/blue spots. |

Data Interpretation & Troubleshooting

Expertise is defined by how one handles failure. Use this decision matrix for common anomalies.

Troubleshooting Logic Flow

Caption: Decision tree for correcting common chromatographic artifacts.

Detailed Diagnostics:

-

Streaking (Tailing):

-

Cause: The compound contains acidic (-COOH) or basic (-NH2) groups interacting strongly with the silanol backbone (Si-OH).

-

Fix: "Passivate" the silica.[8] For acids, add 1% Acetic Acid to the mobile phase. For amines, add 1% Triethylamine (TEA) or use Ammonia-saturated Methanol.

-

-

Fronting (Shark-toothing):

-

The "Ghost" Spot:

-

Observation: A spot appears in the RM lane but disappears after drying/staining.

-

Cause: Volatile product or byproduct (e.g., low MW aldehyde).

-

Fix: Visualize immediately with UV or Iodine; do not heat excessively.

-

References

-

Chemistry LibreTexts. (2022). Thin Layer Chromatography Principles and Retention Factor.Link

-

University of Rochester. (n.d.). TLC Stains and Dips: Recipes and Mechanisms.Link

-

Khan Academy. (2023). Calculating Retention Factors for TLC.[1][3][7][8]Link

-

Sigma-Aldrich. (2023). TLC Troubleshooting and Retention Factor Optimization.Link

Sources

- 1. Understanding the Retention Factor in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]

- 2. Chemistry Teaching Labs - General procedure [chemtl.york.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chromatography [chem.rochester.edu]

- 5. sarponggroup.com [sarponggroup.com]

- 6. TLC stains [reachdevices.com]

- 7. Chromatography [chem.rochester.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. reddit.com [reddit.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Purification of crude 4-Amino-3-chlorobenzaldehyde by recrystallization

Technical Support Center: Purification of 4-Amino-3-chlorobenzaldehyde

Topic: Recrystallization of crude 4-Amino-3-chlorobenzaldehyde Content Type: Technical Support Guide & Troubleshooting Hub Audience: Researchers, Process Chemists, and Drug Development Scientists

Technical Overview & Chemical Profile

Compound: 4-Amino-3-chlorobenzaldehyde Class: Halogenated Amino-benzaldehyde Key Challenges:

-

Oxidation Sensitivity: The aldehyde moiety (-CHO) is prone to air oxidation, forming 4-amino-3-chlorobenzoic acid (a white, high-melting impurity).

-

Polymerization/Darkening: The amino group (-NH₂) activates the ring, making the compound susceptible to light-induced degradation and "tar" formation (azo/azoxy coupling or Schiff base oligomerization).

-

Solubility Balance: The molecule possesses both a polar region (Amino/Aldehyde) and a lipophilic region (Chloro-benzene ring), requiring a solvent system that balances these competing properties.

Standard Purification Protocol (The "Golden Path")

For most crude batches of 4-Amino-3-chlorobenzaldehyde, a binary solvent system of Ethanol/Water is the most effective method. It leverages the high solubility of the compound in hot ethanol and its sharp solubility drop upon the addition of water (anti-solvent).

Reagents Required:

-

Solvent A: Ethanol (95% or Absolute) – Good Solvent

-

Solvent B: Deionized Water – Anti-Solvent

-

Activated Carbon (optional, for decolorization)

Step-by-Step Methodology:

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add the minimum amount of hot Ethanol (approx. 60-70°C) required to just dissolve the solid. Swirl constantly.

-

Note: If insoluble white particles remain (likely the benzoic acid derivative), filter them out while hot.

-

-

Decolorization (If crude is dark brown/black):

-

Remove from heat.[1] Add activated carbon (1-2% by weight).

-

Stir for 5-10 minutes.

-

Perform a hot filtration through a pre-warmed funnel/Celite pad to remove the carbon.

-

-

Crystallization:

-

Return the clear filtrate to the hot plate and bring to a gentle boil.

-

Slowly add hot Water dropwise.

-

Stop adding water the moment a persistent turbidity (cloudiness) appears.

-

Add a few drops of Ethanol to clear the solution again.

-

Remove from heat.[1] Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours).

-

Once at room temperature, place in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

-

-

Isolation:

-

Filter the crystals using vacuum filtration (Buchner funnel).

-

Wash the cake with a cold Ethanol/Water mixture (using the same ratio as the mother liquor, e.g., 1:1).

-

Dry in a vacuum oven at 40°C or in a desiccator. Avoid high heat to prevent oxidation.

-

Troubleshooting Hub

Phase 1: Dissolution Issues

Q: The solid refuses to dissolve completely in hot Ethanol.

-

Diagnosis: You likely have inorganic salts (from synthesis workup) or the oxidized byproduct (4-amino-3-chlorobenzoic acid), which has a much higher melting point and lower solubility in ethanol.

-

Action: Do not add excessive solvent. Perform a hot filtration to remove the insoluble material. The desired aldehyde is in the solution.[2][3]

Q: The solution is extremely dark/black.

-

Diagnosis: Oxidation of the amino group has created "tars."

-

Action: This requires Activated Carbon treatment .

-

Warning: Do not add carbon to a boiling solution; it will boil over. Cool slightly, add carbon, then reheat.

-

Phase 2: Crystallization Issues

Q: The product is "Oiling Out" (forming a liquid blob instead of crystals).

-

Diagnosis: The solution is too concentrated, the temperature dropped too fast, or the melting point of the impure solid is lower than the solvent's boiling point.

-

Action:

-

Reheat to dissolve the oil.

-

Add a small amount of extra Ethanol (Good Solvent).

-

Seed the solution with a tiny crystal of pure product (if available) as it cools.

-

Scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Q: No crystals are forming even after cooling.

-

Diagnosis: Too much solvent (solution is not saturated).

-

Action:

-

Boil off some solvent (concentrate the solution) under a stream of Nitrogen.

-

Add more Water (Anti-Solvent) dropwise until turbidity returns.

-

Cool to -20°C (freezer) if necessary.

-

Phase 3: Isolation & Purity[4]

Q: The crystals are sticky or clumping together.

-

Diagnosis: Residual solvent or oil entrapped in the lattice.

-

Action:

-

Press the crystals firmly on the filter paper with a glass stopper to squeeze out mother liquor.

-

Wash with cold Hexane (non-polar wash) to remove surface oils, provided the product is insoluble in hexane.

-

Visual Workflow Diagrams

Figure 1: Recrystallization Logic Flow

Caption: Step-by-step decision matrix for the purification of 4-Amino-3-chlorobenzaldehyde.

Figure 2: Solubility & Solvent Selection Guide

Caption: Solvent compatibility based on the amphiphilic nature of the molecule.

FAQ: Expert Insights

Q1: Can I use Ethyl Acetate instead of Ethanol? A: Yes. An Ethyl Acetate/Hexane system is a valid alternative. Dissolve the compound in minimum hot Ethyl Acetate and add Hexane until turbid. This system is often better if your main impurity is very polar (like salts), as salts will not dissolve in EtOAc/Hexane. However, Ethanol/Water is generally superior for removing organic "tars."

Q2: How do I store the purified crystals? A: This compound is air- and light-sensitive. Store under an inert atmosphere (Nitrogen or Argon) in an amber vial at 2-8°C (refrigerator). If left on the bench, the surface will oxidize to the benzoic acid derivative (turning white/crusty) or darken [1].

Q3: My melting point is broad (e.g., 75-85°C). Is it pure? A: No. A range >2°C indicates impurities. For amino-chlorobenzaldehydes, the melting point is sensitive to the presence of the oxidized acid byproduct. Recrystallize again. Note that while specific literature MP for the exact 4-amino-3-chloro isomer varies by source (often confused with 3-amino-4-chloro), a sharp melting point is the true indicator of purity relative to your crude baseline [2].

Q4: Is there a risk of Schiff Base formation during recrystallization? A: Yes, amino-aldehydes can self-condense (intermolecular reaction between the NH2 of one molecule and CHO of another). To minimize this, avoid prolonged heating and do not use acidic solvents (like acetic acid) which catalyze this reaction. Work quickly.

Quantitative Data Summary

| Parameter | Specification / Recommendation |

| Primary Solvent System | Ethanol : Water (Start with ~9:1 ratio, adjust to turbidity) |

| Alternative Solvent | Ethyl Acetate : Hexane |

| Dissolution Temp | 60°C - 70°C (Do not boil aggressively to prevent oxidation) |

| Cooling Profile | Slow cool to 25°C (1 hr) → Ice Bath 0°C (30 min) |

| Drying Conditions | Vacuum Oven, 40°C, 4-6 hours |

| Expected Yield | 70-85% (Dependent on crude purity) |

References

-

PubChem. (n.d.).[4][5] 4-Chlorobenzaldehyde Compound Summary. National Center for Biotechnology Information. Retrieved from [Link](Note: Serves as a proxy for chemical stability data of the chlorobenzaldehyde class).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting guide for 4-Amino-3-chlorobenzaldehyde synthesis side reactions

Welcome to the technical support center for the synthesis of 4-Amino-3-chlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-Amino-3-chlorobenzaldehyde?

A1: The most prevalent and industrially scalable method for the synthesis of 4-Amino-3-chlorobenzaldehyde is the Vilsmeier-Haack reaction , starting from 2-chloroaniline. This reaction introduces a formyl group (-CHO) onto the aromatic ring of 2-chloroaniline. The amino group of 2-chloroaniline is a strong activating group and directs the electrophilic substitution to the para position, resulting in the desired product.[1][2][3]

The Vilsmeier-Haack reagent, a chloromethyliminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][4]

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific issues that may arise during the synthesis of 4-Amino-3-chlorobenzaldehyde via the Vilsmeier-Haack reaction.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the Vilsmeier-Haack formylation of 2-chloroaniline can stem from several factors. Below is a systematic guide to troubleshooting and optimizing your reaction conditions.

Potential Causes & Solutions for Low Yield:

| Potential Cause | Explanation | Recommended Solution(s) |

| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. Optimize the reaction temperature. While the Vilsmeier-Haack reaction is often exothermic initially, it may require a period of heating (e.g., 50-80°C) to drive it to completion. |

| Degradation of Starting Material or Product | 2-chloroaniline and the product, 4-Amino-3-chlorobenzaldehyde, can be sensitive to harsh acidic conditions and elevated temperatures for prolonged periods. | Control the temperature during the addition of POCl₃ to the DMF, as this is a highly exothermic step. Maintain a low temperature (0-5°C) during reagent addition. Avoid excessive heating during the reaction. |

| Sub-optimal Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products. | The molar ratio of DMF and POCl₃ to 2-chloroaniline is crucial. A common starting point is a slight excess of the Vilsmeier reagent. Systematically vary the molar ratios (e.g., 1.1 to 1.5 equivalents of DMF and POCl₃ per equivalent of 2-chloroaniline) to find the optimal conditions for your setup. |